N’-Benzyliden-2-(3-methylphenoxy)acetohydrazid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

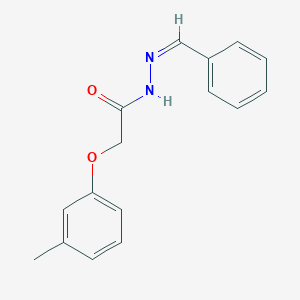

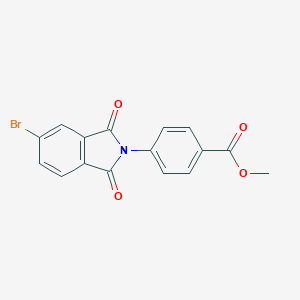

“N’-benzylidene-2-(3-methylphenoxy)acetohydrazide” is a chemical compound with the linear formula C16H16N2O2 . It has a molecular weight of 268.318 .

Molecular Structure Analysis

The molecular structure of “N’-benzylidene-2-(3-methylphenoxy)acetohydrazide” is represented by the linear formula C16H16N2O2 . This indicates that the molecule is composed of 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Wirkmechanismus

The exact mechanism of action of N'-benzylidene-2-(3-methylphenoxy)acetohydrazide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. N'-benzylidene-2-(3-methylphenoxy)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.

Biochemical and Physiological Effects

N'-benzylidene-2-(3-methylphenoxy)acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. N'-benzylidene-2-(3-methylphenoxy)acetohydrazide has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development.

Vorteile Und Einschränkungen Für Laborexperimente

N'-benzylidene-2-(3-methylphenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits a wide range of therapeutic effects, making it a versatile compound for studying various diseases and conditions. However, N'-benzylidene-2-(3-methylphenoxy)acetohydrazide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has limited stability, which can affect its effectiveness over time.

Zukünftige Richtungen

There are several future directions for N'-benzylidene-2-(3-methylphenoxy)acetohydrazide research. One potential area of research is in the development of N'-benzylidene-2-(3-methylphenoxy)acetohydrazide-based drugs for the treatment of various diseases such as cancer, diabetes, and inflammation. Another area of research is in the development of N'-benzylidene-2-(3-methylphenoxy)acetohydrazide-based chelating agents for the removal of heavy metals from the body. Additionally, further studies are needed to fully understand the mechanism of action of N'-benzylidene-2-(3-methylphenoxy)acetohydrazide and its potential side effects.

Synthesemethoden

N'-benzylidene-2-(3-methylphenoxy)acetohydrazide can be synthesized through the condensation reaction between 3-methylphenoxyacetic acid hydrazide and benzaldehyde using a catalyst such as acetic acid. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und pharmazeutische Chemie

N’-Benzyliden-2-(3-methylphenoxy)acetohydrazid: ist ein wertvolles Grundgerüst in der pharmazeutischen Chemie aufgrund seiner Hydrazoneinheit, die für ihre pharmakologischen Eigenschaften bekannt ist. Es kann als Vorläufer für die Synthese verschiedener Analoga verwendet werden, die eine potenzielle antibakterielle Aktivität aufweisen . Die Möglichkeit, die Hydrazoneinheit zu modifizieren, ermöglicht die Erstellung einer vielfältigen Bibliothek von Verbindungen für das Drug Screening.

Eigenschaften

IUPAC Name |

N-[(Z)-benzylideneamino]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-13-6-5-9-15(10-13)20-12-16(19)18-17-11-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,18,19)/b17-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEZYXSVKYFGGZ-BOPFTXTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OCC(=O)N/N=C\C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94459-48-0 |

Source

|

| Record name | N'-BENZYLIDENE-2-(3-METHYLPHENOXY)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[(2,4-dichlorobenzoyl)oxy]phenyl 2,4-dichlorobenzoate](/img/structure/B389873.png)

![2-[2-(9-anthrylmethylene)hydrazino]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B389874.png)

![3-[(3,4-Dichloroanilino)methyl]-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B389876.png)

![4'-Methyl[1,1'-biphenyl]-4-yl 2-bromobenzoate](/img/structure/B389879.png)

![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(3,5-dimethylphenoxy)acetohydrazide](/img/structure/B389886.png)

![2-[2-(9-anthrylmethylene)hydrazino]-N-butyl-2-oxoacetamide](/img/structure/B389887.png)

![N-(5-chloro-2-methylphenyl)-3-[(4-methylbenzoyl)hydrazono]butanamide](/img/structure/B389889.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B389890.png)

![2-[2-(2-fluorobenzylidene)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B389891.png)